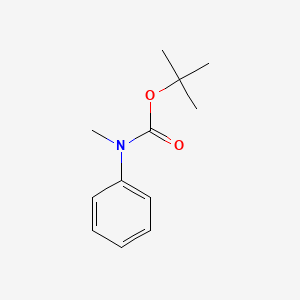

Tert-butyl N-methyl-N-phenylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl N-methyl-N-phenylcarbamate is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tert-butyl N-methyl-N-phenylcarbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloroformate with N-methyl-N-phenylamine in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction is monitored for completion, and the product is purified using techniques such as distillation or crystallization to achieve high purity levels .

Análisis De Reacciones Químicas

Substitution Reactions

Carbamates frequently participate in nucleophilic substitution reactions due to the electrophilic nature of the carbonyl carbon. For tert-butyl N-methyl-N-phenylcarbamate:

Aminolysis and Transcarbamoylation

The compound undergoes transcarbamoylation with cellulose in ionic liquid solvents, facilitated by superbase ionic liquids (SB-ILs) like [mTBNH][OAc]. This reaction substitutes the tert-butyl group with cellulose hydroxyls, producing cellulose carbamates. Key findings include:

| Reagent | Temperature (°C) | Degree of Substitution (DS) |

|---|---|---|

| Methyl N-phenylcarbamate | 80 | 0.18 |

| Methyl N-butylcarbamate | 100 | 0.15 |

Higher steric bulk in the carbamate reagent (e.g., tert-butyl vs. methyl) reduces reactivity, while electron-withdrawing groups on the phenyl ring lower DS values .

Thermal Decomposition

Thermolysis of tert-butyl carbamates typically generates isocyanates and tert-butanol. For tert-butyl N-phenylcarbamate derivatives, decomposition in solvents like dodecane or diphenyl ether at 453–473 K yields:

-

Primary products : CO₂ and N-methylaniline

-

Secondary products : Ureas (e.g., N,N'-diphenylurea) via isocyanate dimerization .

Solvent Effects on Decomposition

| Solvent | CO₂ Yield (%) | Amine Yield (%) |

|---|---|---|

| Dodecane | 98 | 95 |

| Decanol | 85 | 80 |

| Ethylene glycol | 72 | 65 |

Polar solvents stabilize charge-separated transition states, altering product distributions .

Comparative Reactivity

Structural modifications significantly impact reactivity:

| Compound | Key Reactivity Features |

|---|---|

| tert-Butyl N-phenylcarbamate | Higher thermal stability due to unhindered phenyl group |

| tert-Butyl N-methylcarbamate | Increased susceptibility to nucleophilic attack |

| Methyl N-methyl-N-phenylcarbamate | Faster transcarbamoylation due to reduced steric bulk |

The N-methyl group in this compound introduces steric hindrance, slowing reactions compared to non-methylated analogs .

Mechanistic Insights

Substitution Mechanisms

-

Associative pathway : Nucleophilic attack on the carbonyl carbon with simultaneous tert-butoxide departure.

-

Dissociative pathway : Initial tert-butyl group cleavage to form a reactive isocyanate intermediate .

Thermal Decomposition Pathway

A cyclic transition state involving partial charge separation explains solvent-dependent product ratios:

Carbamate→[Charge-separated intermediate]→Isocyanate+tert-Butanol

Subsequent isocyanate trapping or dimerization determines final products .

Functional Group Compatibility

The tert-butyl group enhances stability toward hydrolysis but limits reactivity in sterically demanding reactions. For example:

Aplicaciones Científicas De Investigación

Chemical Applications

Organic Synthesis

Tert-butyl N-methyl-N-phenylcarbamate is primarily utilized as a protecting group for amines in organic synthesis. Its ability to be installed and removed under mild conditions makes it particularly valuable for peptide synthesis and other complex organic transformations. The compound's steric hindrance and electronic properties allow for selective reactions, which can be critical in multi-step syntheses.

Comparison of Related Compounds

The unique structure of this compound influences its reactivity. For instance:

| Compound Name | Structure Characteristics | Reactivity |

|---|---|---|

| This compound | Contains both methyl and phenyl groups | Moderately reactive |

| Tert-butyl N-methylcarbamate | Lacks the phenyl group | More reactive |

| Tert-butyl N-phenylcarbamate | Contains only the phenyl group | Less sterically hindered |

Biological Applications

Enzyme Mechanisms and Protein Interactions

In biological research, this compound serves as a substrate or inhibitor in various biochemical assays. Its interactions with specific enzymes can elucidate mechanisms of action and protein interactions. For example, studies have shown that it can inhibit certain enzymes by forming covalent bonds with active sites, thereby blocking substrate access and affecting biochemical pathways.

Case Study: In Vivo Anti-inflammatory Activity

A series of new derivatives of this compound were synthesized to evaluate their anti-inflammatory properties. In a study comparing these compounds to indomethacin using the carrageenan-induced rat paw edema model, several derivatives exhibited promising anti-inflammatory activity, with inhibition percentages ranging from 39.021% to 54.239% over a period of 9 to 12 hours .

Medicinal Chemistry

Although not directly used as a therapeutic agent, this compound plays a crucial role in medicinal chemistry as a building block for potential drugs. Its structural features allow for the design of molecules with desired pharmacological properties.

Case Study: Amyloid Beta Inhibition

Research has indicated that compounds derived from this compound exhibit protective effects against amyloid beta-induced toxicity in astrocytes. These compounds were shown to reduce TNF-α levels and free radicals in cell cultures, demonstrating potential for neuroprotective applications .

Industrial Applications

In the industrial sector, this compound is employed in the production of specialty chemicals and materials. It is also integral to the development of agrochemicals due to its insecticidal properties.

Insecticidal Action

Patents have documented the effectiveness of carbamate compounds, including this compound, against various agricultural pests such as aphids and moths. For instance, tests showed that a diluted solution effectively killed spider mites on cowpeas within 48 hours .

Mecanismo De Acción

The mechanism of action of tert-butyl N-methyl-N-phenylcarbamate involves its interaction with specific molecular targets. It can act as a protecting group for amines, preventing unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparación Con Compuestos Similares

Similar Compounds

Tert-butyl carbamate: Similar in structure but lacks the N-methyl and phenyl groups.

N-methyl-N-phenylcarbamate: Similar but without the tert-butyl group.

Tert-butyl N-phenylcarbamate: Similar but lacks the N-methyl group.

Uniqueness

Tert-butyl N-methyl-N-phenylcarbamate is unique due to the presence of both the tert-butyl and N-methyl-N-phenyl groups, which provide specific chemical properties and reactivity. This makes it particularly useful as a protecting group in organic synthesis and as a versatile reagent in various applications .

Actividad Biológica

Tert-butyl N-methyl-N-phenylcarbamate (TBMPC) is a carbamate derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and neuroprotective effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

TBMPC can be synthesized through a series of chemical reactions involving tert-butyl carbamate and substituted anilines. The synthesis typically involves the protection of amines followed by coupling reactions with appropriate carboxylic acids. The resulting compound is characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm its structure .

1. Anti-inflammatory Activity

Studies have demonstrated that TBMPC derivatives exhibit significant anti-inflammatory properties. For instance, a series of substituted benzamido phenylcarbamate derivatives, including TBMPC analogs, were evaluated for their ability to inhibit inflammation in vivo using the carrageenan-induced rat paw edema model. The percentage inhibition values ranged from 39% to 54%, indicating promising anti-inflammatory potential compared to standard drugs like indomethacin .

| Compound | Inhibition (%) |

|---|---|

| TBMPC Analog 1 | 54.239 |

| TBMPC Analog 2 | 39.021 |

| Indomethacin | Control |

2. Neuroprotective Effects

TBMPC has also been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. In vitro studies have shown that certain TBMPC derivatives can inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining cholinergic function in the brain. For example, one study found that specific derivatives exhibited IC50 values for AChE inhibition ranging from 1.60 µM to 311 µM, demonstrating moderate to strong inhibitory effects .

The mechanisms underlying the biological activities of TBMPC involve several pathways:

- Inhibition of Pro-inflammatory Cytokines: Compounds derived from TBMPC have been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture models, suggesting a potential mechanism for their anti-inflammatory effects .

- Acetylcholinesterase Inhibition: The inhibition of AChE suggests potential applications in treating conditions like Alzheimer's disease, where cholinergic signaling is disrupted .

- Binding Affinity Studies: Molecular docking studies indicate that TBMPC derivatives may bind effectively to target enzymes like COX-2 and AChE, providing insights into their structure-activity relationships .

Case Study 1: Anti-inflammatory Assessment

In a controlled study evaluating the anti-inflammatory effects of TBMPC derivatives, researchers administered various compounds to rats subjected to carrageenan-induced edema. The results indicated that specific derivatives not only reduced swelling but also showed a favorable safety profile, making them candidates for further development as anti-inflammatory agents .

Case Study 2: Neuroprotection in Alzheimer's Models

Another study investigated the neuroprotective effects of TBMPC derivatives in an amyloid beta-induced model of neurotoxicity. The compounds demonstrated a reduction in astrocyte death and decreased production of inflammatory cytokines compared to untreated controls, highlighting their potential therapeutic role in neurodegenerative diseases .

Propiedades

IUPAC Name |

tert-butyl N-methyl-N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)13(4)10-8-6-5-7-9-10/h5-9H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLRWXBZOPUEIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.